Ethyl 3,5-diethoxy-4-iodobenzoate

Description

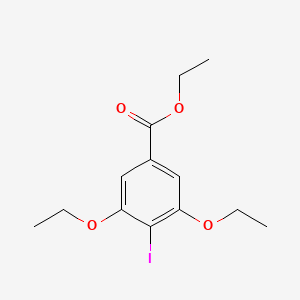

Ethyl 3,5-diethoxy-4-iodobenzoate is a substituted benzoate ester characterized by ethoxy groups at the 3- and 5-positions and an iodine atom at the 4-position of the aromatic ring. The iodine substituent enhances electrophilic reactivity, while the ethoxy groups contribute to solubility in polar organic solvents and influence steric and electronic properties .

Properties

Molecular Formula |

C13H17IO4 |

|---|---|

Molecular Weight |

364.18 g/mol |

IUPAC Name |

ethyl 3,5-diethoxy-4-iodobenzoate |

InChI |

InChI=1S/C13H17IO4/c1-4-16-10-7-9(13(15)18-6-3)8-11(12(10)14)17-5-2/h7-8H,4-6H2,1-3H3 |

InChI Key |

PFOAQLLKKIZEDC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1I)OCC)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ethyl Benzoate Derivatives

Ethyl benzoate derivatives differ primarily in the type, position, and number of substituents on the aromatic ring. Below is a comparative analysis of Ethyl 3,5-diethoxy-4-iodobenzoate and its analogues:

Table 1: Structural and Functional Comparison

Key Observations:

- Iodine vs. Other Halogens : this compound contains a single iodine atom, whereas Ethyl 4-(allyloxy)-3,5-diiodobenzoate (CAS 91446-76-3) has two iodine atoms at the 3- and 5-positions. The diiodo analogue likely exhibits greater steric hindrance and higher molecular weight, influencing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Ethoxy vs. Allyloxy Groups : The ethoxy groups in the target compound confer electron-donating effects, stabilizing the aromatic ring, while the allyloxy group in the diiodo analogue introduces unsaturation, enabling participation in Diels-Alder or radical reactions .

- Bioactive Analogues : Compounds like I-6230 and I-6273 () incorporate heterocyclic moieties (pyridazine, isoxazole) that enhance binding to biological targets, a feature absent in the simpler ethoxy-iodo derivative .

- Synthetic Utility : Compound 5 (), though structurally distinct, demonstrates the role of crystallization in isolating benzoate derivatives with complex heterocyclic appendages, achieving a 74% yield and defined melting point .

Physicochemical Properties

- Solubility: this compound is expected to exhibit moderate solubility in ethanol and dichloromethane due to its ethoxy groups, contrasting with the diiodo analogue (CAS 91446-76-3), which may have lower solubility in polar solvents due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.